2,5-Diamino-3,4-thiophenedicarbonitrile

説明

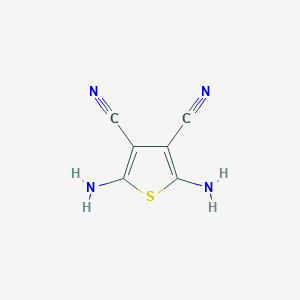

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-diaminothiophene-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXJWUMYTXWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170877 | |

| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-89-8 | |

| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17989-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-3,4-dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-dicyanothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAMINO-3,4-DICYANOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9WCL6JS3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2,5 Diamino 3,4 Thiophenedicarbonitrile

Established Synthetic Routes to 2,5-Diamino-3,4-thiophenedicarbonitrile

Reaction of Tetracyanoethylene (B109619) with Hydrogen Sulfide (B99878) and Sodium Sulfide

The foundational synthesis of this compound involves the reaction of tetracyanoethylene (TCNE) with a sulfur source. This method, while established, can be performed under various conditions to yield the desired product.

The reaction typically proceeds by treating a solution of tetracyanoethylene in a suitable organic solvent, such as N,N-dimethylformamide (DMF), with a source of sulfide ions. Both hydrogen sulfide (H₂S) and sodium sulfide (Na₂S) can serve as the sulfur-donating reagent.

When hydrogen sulfide is used, it is often bubbled through the TCNE solution, sometimes in the presence of a base to facilitate the formation of hydrosulfide (B80085) ions (HS⁻), which act as the active nucleophile. The use of sodium sulfide provides a more direct source of sulfide ions (S²⁻). The reaction mixture is typically stirred at room temperature or with gentle heating to promote the formation of the thiophene (B33073) ring.

The general reaction scheme can be summarized as follows:

Reactants: Tetracyanoethylene, Hydrogen Sulfide or Sodium Sulfide

Solvent: Typically N,N-dimethylformamide (DMF) or other polar aprotic solvents.

Temperature: Room temperature to moderate heating.

Product: this compound

The yield of the reaction can be influenced by factors such as the choice of solvent, temperature, and the specific sulfide reagent used.

Advancements in One-Pot Synthesis Strategies

In an effort to streamline the synthesis of substituted thiophenes, including amino-substituted derivatives, significant research has been directed towards the development of one-pot multicomponent reactions. While a specific one-pot synthesis for this compound from elementary precursors is not extensively documented, the principles from related syntheses, such as the Gewald reaction, offer valuable insights.

The Gewald reaction is a well-known one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. This reaction highlights the feasibility of constructing the thiophene ring with an amino substituent in a single procedural step.

Modern advancements in one-pot syntheses for polyfunctionalized thiophenes often employ various catalysts and reaction conditions to improve efficiency and substrate scope. acs.orglnu.edu.cnnih.gov These strategies include:

Amine-mediated reactions: Utilizing amines not only as reactants but also as catalysts to mediate ring formation. lnu.edu.cnnih.gov

Use of diverse sulfur sources: Employing reagents like Lawesson's reagent or elemental sulfur in combination with other reactants.

Catalyst-free conditions: Developing protocols that proceed under mild, catalyst-free conditions, often in greener solvents.

These advanced one-pot strategies, while not directly reported for the title compound, represent the forefront of synthetic methodology for this class of heterocycles and suggest potential avenues for a more efficient synthesis of this compound.

Mechanistic Studies of this compound Formation

Detailed mechanistic studies specifically for the formation of this compound from tetracyanoethylene are not extensively available in the literature. However, a plausible mechanism can be inferred from the known reactivity of the starting materials and general principles of thiophene synthesis.

Elucidation of Reaction Intermediates

The reaction is believed to proceed through a series of nucleophilic addition and cyclization steps. The proposed pathway likely involves the following key intermediates:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a sulfide or hydrosulfide ion on one of the electrophilic carbon atoms of a cyano group in tetracyanoethylene.

Chain Formation: This is followed by a cascade of additions and rearrangements. It is plausible that a dimeric or oligomeric intermediate is formed before cyclization.

Intramolecular Cyclization: A crucial step involves an intramolecular cyclization where a sulfur-containing nucleophile attacks a cyano group, leading to the formation of the five-membered thiophene ring.

Tautomerization and Aromatization: The initially formed dihydrothiophene intermediate undergoes tautomerization to yield the stable, aromatic 2,5-diaminothiophene structure.

The presence of four cyano groups on the starting tetracyanoethylene provides multiple reactive sites, and the exact sequence of events may be complex.

Kinetic and Thermodynamic Considerations in Synthetic Pathways

Quantitative kinetic and thermodynamic data for the synthesis of this compound are scarce. However, some general considerations can be made:

Thermodynamics: The formation of the aromatic thiophene ring is a strong thermodynamic driving force for the reaction. The high stability of the conjugated product favors its formation over potential intermediates.

Further computational and experimental studies would be necessary to fully elucidate the kinetic and thermodynamic profiles of this synthetic pathway.

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound, is an area of growing importance. ijarst.in The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

Table 1: Application of Green Chemistry Principles to Thiophene Synthesis

| Green Chemistry Principle | Application in Thiophene Synthesis |

| Waste Prevention | Development of one-pot syntheses and high-yield reactions to minimize byproduct formation. |

| Atom Economy | Designing reactions, such as multicomponent reactions, that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents and reagents with safer alternatives. For example, using water or bio-based solvents. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and improved environmental profiles. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or deep eutectic solvents in place of volatile organic compounds (VOCs). |

| Design for Energy Efficiency | Employing microwave irradiation or ball milling to reduce reaction times and energy consumption compared to conventional heating. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |

| Reduce Derivatives | Minimizing the use of protecting groups and other derivatization steps through more direct synthetic routes. |

| Catalysis | Using catalytic amounts of reagents in place of stoichiometric ones to reduce waste. This includes the use of heterogeneous, recyclable catalysts. |

The Gewald synthesis of 2-aminothiophenes has been a particular focus for the application of green chemistry principles, with studies exploring solvent-free conditions, microwave-assisted synthesis, and the use of eco-friendly catalysts. These advancements provide a roadmap for developing a more sustainable synthesis of this compound.

Table 2: Comparison of Synthetic Conditions

| Method | Solvents | Energy Source | Advantages | Disadvantages |

| Conventional Synthesis | DMF, other VOCs | Conventional Heating | Established and reliable. | Use of hazardous solvents, longer reaction times, higher energy consumption. |

| Microwave-Assisted Synthesis | Greener solvents (e.g., water, ethanol) or solvent-free | Microwave Irradiation | Rapid reaction rates, often higher yields, improved energy efficiency. | Requires specialized equipment. |

| Ball Milling | Solvent-free | Mechanical Energy | Avoids the use of solvents, high efficiency. | May not be suitable for all reaction types, scalability can be a challenge. |

| Catalytic Methods | Various, including green solvents | Conventional or Microwave Heating | Reduced waste, potential for catalyst recycling. | Catalyst cost and separation can be an issue. |

By incorporating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy and Reaction Efficiency Maximization

The pursuit of high atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of starting materials into the final product. For the synthesis of this compound, the Gewald reaction stands out as a prominent and versatile method. This one-pot, multi-component reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

One of the key starting materials for producing this compound is diaminomaleonitrile (B72808) (DAMN), which itself can be considered a tetramer of hydrogen cyanide. The reaction of DAMN with sulfur represents a highly atom-economical route to the target compound.

Table 1: Theoretical Atom Economy for the Synthesis of this compound from Diaminomaleonitrile and Sulfur

| Reactant 1 | Molecular Weight ( g/mol ) | Reactant 2 | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |

| Diaminomaleonitrile (C₄H₄N₄) | 108.10 | Sulfur (S) | 32.07 | This compound (C₆H₄N₄S) | 164.19 | ~82.8% |

Note: The calculation for atom economy in a real-world scenario would also need to account for any other reagents and by-products. The theoretical value above considers the direct combination of the core reactants.

To further enhance reaction efficiency, researchers have explored various catalytic systems and reaction conditions. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for Gewald-type reactions. While specific data for the microwave-assisted synthesis of this compound is limited, the general success of this technique for related 2-aminothiophenes suggests its potential for improving the efficiency of this specific synthesis.

Sustainable Solvent Selection and Alternative Reaction Media Development

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional organic solvents often pose hazards to human health and the environment. Consequently, a significant focus of green chemistry is the development and implementation of more sustainable solvent alternatives.

In the context of synthesizing thiophene derivatives, including this compound, research has moved towards greener solvent options. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Studies on related reactions, such as the synthesis of monoimines from diaminomaleonitrile and aromatic aldehydes, have demonstrated the feasibility and benefits of using water as a solvent, leading to cleaner and more efficient processes.

Solvent-free, or solid-state, reactions represent another important strategy for developing sustainable synthetic methods. By eliminating the solvent altogether, these methods can significantly reduce waste and simplify product purification. While specific examples for the solvent-free synthesis of this compound are not extensively documented, this approach has been successfully applied to the synthesis of other highly substituted nitrogen-containing heterocyclic compounds.

Table 2: Comparison of Different Reaction Media for Thiophene Synthesis (General)

| Reaction Medium | Advantages | Disadvantages |

| Traditional Organic Solvents (e.g., Methanol, DMF) | Good solubility for reactants | Toxicity, flammability, environmental concerns |

| Water | Non-toxic, non-flammable, inexpensive | Poor solubility for some organic reactants |

| Solvent-Free | Reduced waste, simplified work-up | Potential for localized heating, limited applicability |

Waste Minimization and By-product Management Strategies

Minimizing waste and effectively managing by-products are crucial for the sustainability of any chemical synthesis. The Gewald reaction, while generally efficient, can lead to the formation of by-products. Mechanistic studies of the Gewald reaction suggest that the initial step involves a Knoevenagel condensation. In the case of the synthesis of this compound from precursors other than diaminomaleonitrile, incomplete reaction or side reactions at this stage could lead to the formation of undesired intermediates.

Furthermore, the reaction of elemental sulfur can be complex, and side reactions involving polysulfides are possible. The choice of reaction conditions, including temperature, reaction time, and the nature of the base catalyst, can influence the product distribution and the formation of by-products.

One strategy to minimize waste is the development of one-pot, multi-component reactions, such as the Gewald synthesis itself. By combining multiple synthetic steps into a single operation, these reactions can reduce the need for purification of intermediates, thereby minimizing solvent use and waste generation.

Reactivity Profiles and Chemical Transformations of 2,5 Diamino 3,4 Thiophenedicarbonitrile

Reactivity of Amino and Nitrile Functional Groups

The primary sites of chemical reactivity in 2,5-Diamino-3,4-thiophenedicarbonitrile are its exocyclic amino and nitrile functionalities. These groups can undergo reactions independently or in concert to build more complex molecular architectures.

Nucleophilic Character of Aromatic Amino Groups

The amino groups at the 2- and 5-positions of the thiophene (B33073) ring exhibit nucleophilic properties characteristic of aromatic amines. Their reactivity is modulated by the electronic interplay with the adjacent electron-withdrawing nitrile substituents and the thiophene ring. While the lone pairs on the nitrogen atoms are delocalized into the aromatic system, they remain sufficiently available to react with a variety of electrophiles. In the crystalline state, the amino groups actively participate in intermolecular hydrogen bonding with the nitrogen atoms of the cyano groups, forming centrosymmetric dimers. nih.gov This interaction highlights the inherent nucleophilicity and hydrogen-bonding capability of the amino groups. nih.gov

Condensation Reactions with Carbonyl Compounds, e.g., Aromatic Aldehydes to Bis-anils

The nucleophilic amino groups of this compound are expected to readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. In reactions with aromatic aldehydes, where two equivalents of the aldehyde are used, the formation of a bis-anil (a molecule containing two imine groups) is anticipated.

This type of reaction is a cornerstone in the synthesis of Schiff bases from various primary amines. ekb.eg The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. For diamino compounds, this process can occur at both amino sites. Such transformations are typically carried out by heating the reactants in a suitable solvent, sometimes with an acid catalyst to facilitate the dehydration step. ekb.egresearchgate.net The synthesis of Schiff bases from substituted 2-aminothiophenes and aromatic aldehydes has been successfully demonstrated, often resulting in good yields under various conditions, including conventional heating and microwave irradiation. scielo.br Although specific examples detailing the synthesis of bis-anils from this compound are not prevalent in the reviewed literature, the established reactivity of aromatic diamines and aminothiophenes strongly supports the feasibility of this transformation. scielo.brresearchgate.net

Table 1: General Conditions for Schiff Base Formation

| Reactant Type | Carbonyl Compound | Typical Conditions | Product Type |

|---|---|---|---|

| Primary Aromatic Amine | Aromatic Aldehyde | Ethanol, Reflux | Schiff Base (Imine) |

| Aromatic Diamine | Aromatic Aldehyde (2 eq.) | Methanol or Ethanol, 80°C | Bis-Schiff Base (Bis-anil) |

| 2-Aminothiophene Derivative | Substituted Benzaldehyde | Microwave or Ultrasound | Thiophene-based Schiff Base |

Transformations Involving the Nitrile Substituents

The nitrile groups at the 3- and 4-positions are highly versatile functional handles that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. These electron-withdrawing groups are key to the synthesis of fused heterocyclic systems. For instance, nitrile groups can undergo [3+2] cycloaddition reactions with azides, such as sodium azide, to form tetrazole rings. They can also react with dicyandiamide (B1669379) in a [4+2] cycloaddition to construct 2,4-diamino-1,3,5-triazine rings.

Derivatization Strategies and Functionalization of the Thiophene Core

The derivatization of this compound primarily focuses on leveraging its existing functional groups to build more elaborate structures, particularly fused polyheterocyclic systems.

Regioselective Chemical Modifications

Given that the thiophene core is fully substituted, regioselective modifications primarily concern the differential reactivity of the two amino or two nitrile groups. While the molecule is symmetrical, selective mono-functionalization can be challenging but is a key strategy for creating asymmetrical derivatives. An acid-catalyzed cyclization reaction has been noted as a method for regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles from related precursors, highlighting that control over reaction conditions can favor specific outcomes. organic-chemistry.orgnih.gov Such principles could potentially be applied to achieve selective reactions on one of the functional group pairs in this compound under carefully controlled stoichiometric and kinetic conditions.

Synthesis of Fused Ring Systems and Polyheterocycles

A major application of this compound is its use as a precursor for the synthesis of complex fused heterocyclic systems. The vicinal arrangement of the amino and nitrile groups provides an ideal template for cyclocondensation reactions to form new rings fused to the thiophene core.

Cyclocondensation reactions involving both the amino and nitrile functionalities can lead to the formation of pyrimidine, pyridine, or pyrazine (B50134) rings fused to the thiophene. For example, reaction with α-dicarbonyl compounds or their equivalents can bridge the two amino groups to form a fused pyrazine ring. Similarly, intramolecular reactions, such as the Thorpe-Ziegler reaction, can involve both a nitrile group and the methylene (B1212753) group of an adjacent substituent, a common strategy in the synthesis of condensed aminothiophenes. nih.gov These strategies underscore the value of this compound as a scaffold for generating molecular diversity in medicinal and materials chemistry.

Table 2: Examples of Fused Heterocycles from Dinitrile Precursors

| Reagent | Resulting Fused Ring | Reaction Type |

|---|---|---|

| Sodium Azide (NaN₃) | Tetrazole | [3+2] Cycloaddition |

| Dicyandiamide | 2,4-Diamino-1,3,5-triazine | [4+2] Cycloaddition |

| α-Dicarbonyl Compounds | Pyrazine | Cyclocondensation |

Introduction of Diverse Substituents for Tailored Chemical Properties

The inherent reactivity of the amino groups in this compound serves as a gateway for the introduction of a wide array of substituents, allowing for the fine-tuning of its chemical and physical properties. These transformations primarily target the nucleophilic character of the amino moieties, enabling reactions such as Schiff base formation, acylation, and alkylation. Such modifications can significantly alter the molecule's electronic properties, solubility, and potential for further chemical interactions, thereby tailoring it for specific applications in materials science and medicinal chemistry.

One of the most straightforward and widely utilized reactions to functionalize the amino groups is the condensation with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by heating the reactants in a suitable solvent, often with acid catalysis. The resulting N-substituted derivatives exhibit altered electronic and steric profiles. For instance, the introduction of aromatic aldehydes can extend the π-conjugated system of the molecule, influencing its optical and electronic properties.

Acylation of the amino groups with acid chlorides or anhydrides is another effective method for introducing functional substituents. This reaction typically occurs in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides can have significantly different properties compared to the parent diamine. For example, acylation can enhance the solubility of the compound in organic solvents and can be used to introduce specific functionalities, such as long alkyl chains or photoreactive groups.

Alkylation of the amino groups, while potentially leading to a mixture of primary, secondary, and tertiary amines, can also be employed to modify the compound's properties. Direct alkylation with alkyl halides can increase the electron-donating ability of the nitrogen atoms and influence the steric environment around the thiophene core.

The diazotization of the amino groups, followed by azo coupling reactions, represents a pathway to synthesize highly colored azo dyes. This two-step process involves the conversion of the primary amino groups into diazonium salts, which are then reacted with coupling agents such as phenols or aromatic amines. The resulting azo compounds have extended conjugated systems and are of interest for their applications as dyes and pigments.

The following tables summarize some of the key chemical transformations of this compound and the potential impact of these modifications on its properties.

Table 1: Schiff Base Formation via Condensation Reactions

| Reactant (Aldehyde/Ketone) | Resulting Substituent | Potential Change in Chemical Properties |

| Benzaldehyde | Benzylideneamino | Extended π-conjugation, altered optical properties |

| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methyleneamino | Introduction of an electron-withdrawing group, potential for non-linear optical properties |

| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methyleneamino | Introduction of an electron-donating group, modified electronic properties |

| Acetone | Isopropylideneamino | Increased steric hindrance, altered solubility |

Table 2: Acylation and Alkylation Reactions

| Reactant | Resulting Substituent | Potential Change in Chemical Properties |

| Acetyl Chloride | Acetamido | Increased solubility in polar organic solvents, altered electronic properties |

| Benzoyl Chloride | Benzamido | Introduction of a bulky aromatic group, modified crystal packing |

| Methyl Iodide | Methylamino/Dimethylamino | Increased electron-donating character of the nitrogen, altered basicity |

Table 3: Diazotization and Azo Coupling Reactions

| Coupling Agent | Resulting Substituent | Potential Change in Chemical Properties |

| Phenol | (4-Hydroxyphenyl)azo | Formation of a colored azo dye, potential pH indicator properties |

| Aniline | (4-Aminophenyl)azo | Formation of a colored azo dye, potential for further functionalization |

| N,N-Dimethylaniline | (4-(Dimethylamino)phenyl)azo | Formation of a highly colored azo dye, solvatochromic properties |

Computational and Theoretical Chemistry Studies of 2,5 Diamino 3,4 Thiophenedicarbonitrile

Electronic Structure Elucidation

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Theoretical calculations offer a detailed picture of the electron distribution and orbital energies within 2,5-Diamino-3,4-thiophenedicarbonitrile.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

Experimental studies based on X-ray crystallography have shown that the this compound molecule is planar. In the crystalline state, the molecule lies across a crystallographic mirror plane. DFT calculations would typically be initiated using these experimental crystal structure parameters as a starting point. The geometry is then optimized by finding the minimum energy conformation, which provides theoretical bond lengths and angles.

Key experimental bond lengths from crystallographic data are presented in the table below. Theoretical DFT calculations would aim to reproduce these values, and a close agreement would validate the chosen computational method (functional and basis set).

| Bond | Experimental Length (Å) |

| C—S | 1.750(4) |

| C1—C2 | 1.358(5) |

| C2—C2' | 1.458(7) |

| C—Namine | 1.358(5) |

| C2—C3 | 1.422(5) |

| C3—N2 (cyanide) | 1.149(5) |

The stability of the molecule is assessed by its total electronic energy calculated at the optimized geometry. The planarity of the thiophene (B33073) ring, combined with the electron-donating amino groups and electron-withdrawing nitrile groups, contributes to a delocalized π-electron system that enhances the molecule's stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting the energy of electronic transitions.

For this compound, the amino groups act as strong electron-donating groups, which would be expected to raise the energy of the HOMO. Conversely, the dicarbonitrile groups are strong electron-withdrawing groups, which would lower the energy of the LUMO. This "push-pull" electronic configuration is anticipated to result in a relatively small HOMO-LUMO gap, a characteristic feature of molecules with significant intramolecular charge transfer character. A small energy gap suggests that the molecule could be chemically reactive and may absorb light at longer wavelengths (i.e., in the visible region of the electromagnetic spectrum).

The primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. In this molecule, this transition would likely be characterized as a π-π* transition with significant charge-transfer character, moving electron density from the amino- and thiophene-based HOMO to the dinitrile-centered LUMO.

| Parameter | Description | Significance for this compound (Qualitative) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Elevated due to electron-donating amino groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Lowered due to electron-withdrawing nitrile groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | Expected to be small, indicating potential for high reactivity and color. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species and to identify sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the two nitrile groups due to their high electronegativity and the lone pairs of electrons. The sulfur atom in the thiophene ring would also likely exhibit a region of negative potential. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino groups. These sites are the most likely to be attacked by nucleophiles or to participate in hydrogen bonding as donors.

This analysis of charge distribution is crucial for understanding the intermolecular interactions of the compound, such as the hydrogen bonding observed in its crystal structure, and for predicting its behavior in chemical reactions.

Spectroscopic Property Simulations and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecular structure.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific type of bond stretching, bending, or twisting. DFT calculations can predict the frequencies and intensities of these vibrational modes.

Simulated IR and Raman spectra for this compound would allow for the assignment of characteristic vibrational frequencies. Key expected vibrations include:

N-H stretching: From the amino groups, typically appearing as sharp bands in the 3300-3500 cm-1 region of the IR spectrum.

C≡N stretching: A strong, sharp absorption in the IR spectrum around 2200-2260 cm-1, characteristic of the nitrile groups.

C=C and C-C stretching: Vibrations from the thiophene ring, appearing in the fingerprint region (below 1600 cm-1).

C-S stretching: Associated with the thiophene ring, typically found at lower frequencies.

By comparing the computationally predicted frequencies with experimentally measured spectra, a detailed assignment of the molecule's vibrational modes can be achieved. Often, calculated frequencies are scaled by a small factor to better match experimental results due to approximations in the theoretical models.

| Vibrational Mode | Expected Frequency Range (cm-1) | Spectrum |

| N-H Stretch (Amino) | 3300 - 3500 | IR |

| C≡N Stretch (Nitrile) | 2200 - 2260 | IR |

| C=C Stretch (Thiophene) | 1400 - 1600 | IR/Raman |

| C-N Stretch (Amino) | 1250 - 1350 | IR |

| C-S Stretch (Thiophene) | 600 - 800 | IR/Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei, such as 1H (proton) and 13C. Computational methods, particularly DFT, can be used to predict the chemical shifts (δ) of these nuclei.

The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts. The predicted shifts for this compound would be compared to a reference compound (like tetramethylsilane, TMS) to provide theoretical values that can be correlated with experimental data.

Due to the molecule's symmetry, a simplified NMR spectrum is expected:

13C NMR: Three distinct signals would be expected for the carbon atoms: one for the two carbons bonded to the amino groups (C2/C5), one for the two carbons bonded to the nitrile groups (C3/C4), and one for the two nitrile carbons themselves. The chemical shifts would be highly dependent on the electronic environment; for instance, the carbons attached to the electron-withdrawing nitrile groups would be expected to appear further downfield (at a higher ppm value).

Accurate prediction of NMR spectra can be crucial for confirming the synthesis of the compound and for its structural characterization in solution.

Reaction Mechanism Modeling

Due to the lack of specific studies on the reaction mechanism modeling of this compound, this section cannot be elaborated with detailed research findings.

Transition State Characterization and Reaction Energy Profiles

No specific data on the transition state characterization or reaction energy profiles for reactions involving this compound is available in the reviewed literature.

Prediction of Reaction Selectivity and Stereochemical Outcomes

There is no available research that predicts the reaction selectivity or stereochemical outcomes for this compound through computational methods.

Supramolecular Chemistry and Self Assembly of 2,5 Diamino 3,4 Thiophenedicarbonitrile Architectures

Non-Covalent Interactions and Intermolecular Hydrogen Bonding Networks

The self-assembly of 2,5-Diamino-3,4-thiophenedicarbonitrile is primarily governed by a network of specific and directional non-covalent interactions, with intermolecular hydrogen bonding playing a pivotal role. The molecule's planar geometry and functional groups create a blueprint for its aggregation into ordered supramolecular structures.

Formation of Dimeric and Polymeric Supramolecular Structures

In the crystalline state, this compound molecules engage in highly specific hydrogen-bonding associations to form centrosymmetric cyclic dimers. nih.govnih.gov This primary structural motif is established through two complementary N—H⋯N hydrogen bonds, where an amino group of one molecule interacts with a cyano nitrogen atom of a neighboring molecule. nih.govnih.gov

These dimeric units serve as the fundamental building blocks for more extended, polymeric architectures. The dimers are further connected into a comprehensive three-dimensional network through additional N—H⋯N interactions involving the remaining amine and cyano groups. nih.govnih.gov This hierarchical assembly, from molecule to dimer and from dimer to 3D network, demonstrates a programmed organization dictated by the molecule's intrinsic properties.

Role of Amino and Nitrile Groups in Directing Self-Assembly

The self-assembly process is explicitly directed by the molecule's functional groups. The two primary amino (-NH₂) groups act as effective hydrogen bond donors, while the two nitrile (-C≡N) groups function as hydrogen bond acceptors. nih.gov This donor-acceptor complementarity is the key driving force behind the formation of the robust supramolecular network.

The spatial arrangement of these groups on the thiophene (B33073) core is crucial. Their positioning allows for the formation of the highly stable cyclic dimer, which is a recurring and predictable supramolecular synthon. The reliability of this synthon makes this compound a valuable component in the field of crystal engineering, where predictable molecular assembly is paramount.

Crystal Engineering and Solid-State Organization

Crystal engineering relies on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. The structural characteristics of this compound make it an excellent candidate for the application of crystal engineering principles.

Crystallographic Analysis of Hydrogen Bonding Motifs and Packing Arrangements

X-ray crystallographic studies have provided precise insights into the solid-state structure of this compound. nih.govnih.gov The molecule itself is planar and, in the crystal, lies across a crystallographic mirror plane. nih.govnih.gov The primary hydrogen bonding motif responsible for the formation of dimers is described by the graph-set notation R²₂(12). nih.govnih.gov This notation indicates a ring motif formed by two hydrogen bond donors and two acceptors, enclosing a total of 12 atoms.

The table below summarizes the key geometric parameters of the intermolecular hydrogen bonds that define the dimeric structure.

| Donor—H···Acceptor | D—H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

| N1—H2···N2ⁱ | 0.87 | 2.29 | 3.106 | 156 |

| N1—H1···N2ⁱⁱ | 0.88 | 2.38 | 3.196 | 153 |

| Symmetry codes: (i) -x+2, y, -z+3/2; (ii) x, y, z | ||||

| Data sourced from crystallographic analysis. nih.gov |

Design Principles for Ordered Supramolecular Architectures

The predictable self-assembly of this compound provides a clear example of rational design in supramolecular chemistry. The key design principle is the use of strong, directional, and complementary hydrogen bonds to form robust supramolecular synthons. The amino and nitrile groups function as reliable binding sites, making the resulting R²₂(12) dimeric motif a highly effective and predictable building unit.

By understanding the geometry and strength of these primary interactions, it becomes possible to design more complex, ordered architectures. Modifying the core thiophene structure or introducing additional functional groups could, in principle, be used to tune the dimensionality and topology of the resulting supramolecular assembly, leading to materials with tailored network structures. The formation of diverse crystal packing motifs is driven by the ability of a molecule's functional groups to engage in specific intermolecular interactions. mdpi.com

Molecular Recognition and Host-Guest Chemistry Potential

While specific studies detailing the host-guest chemistry of this compound are not extensively documented, its molecular structure suggests significant potential for applications in molecular recognition. The principles of molecular recognition rely on complementary interactions between a host molecule and a guest molecule, including hydrogen bonding, electrostatic forces, and π-π stacking.

The exposed and active hydrogen bond donor (amino) and acceptor (nitrile) sites on the planar surface of this compound make it a promising candidate for recognizing and binding guest molecules that possess complementary functionalities. For instance, it could potentially bind to guests containing carboxylic acids, amides, or other groups capable of participating in a hydrogen-bonding array. The electron-rich thiophene ring and nitrile groups, coupled with the electron-donating amino groups, create a distinct electrostatic surface that could facilitate specific binding events.

Furthermore, its use as a precursor in macrocyclic chemistry has been noted, suggesting its utility in constructing larger, pre-organized host cavities designed for the selective encapsulation of guest species. nih.gov The rigidity and defined interaction sites of the molecule are advantageous for building such complex host systems, where a well-defined binding pocket is essential for selective guest recognition.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for 2,5-Diamino-3,4-thiophenedicarbonitrile is a primary area of future research, with a focus on improving efficiency and sustainability. Traditional methods for thiophene (B33073) synthesis often involve harsh reaction conditions, toxic reagents, and multi-step procedures, leading to significant waste and high energy consumption. Future methodologies are expected to align with the principles of green chemistry, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts.

One promising approach is the exploration of multicomponent reactions (MCRs). MCRs, such as modifications of the Gewald reaction, allow for the one-pot synthesis of highly substituted thiophenes from simple starting materials, thereby reducing the number of synthetic steps and minimizing waste. nih.gov The development of MCRs tailored for the synthesis of this compound could significantly enhance its accessibility for further research and application.

Furthermore, the use of metal-free catalytic systems is an emerging trend in thiophene synthesis. nih.gov These methods avoid the use of toxic and expensive heavy metals, contributing to a more sustainable synthetic process. Research into organocatalysis or photocatalysis for the construction of the thiophene ring could lead to more environmentally benign synthetic pathways. Additionally, the use of alternative energy sources, such as microwave irradiation or ultrasound, in solvent-free reaction conditions is another avenue for creating more sustainable synthetic protocols. researchgate.net

The table below outlines potential novel synthetic strategies and their advantages over traditional methods.

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | Reduced reaction steps, minimized waste, increased efficiency. |

| Metal-Free Catalysis | Utilization of organocatalysts or photocatalysts. | Avoidance of toxic heavy metals, lower cost, increased sustainability. |

| Alternative Energy Sources | Microwave irradiation or sonochemistry. | Faster reaction times, improved yields, reduced energy consumption. |

| Flow Chemistry | Continuous reaction processes in microreactors. | Enhanced safety, precise control over reaction parameters, scalability. |

Advanced Spectroscopic Characterization Techniques for Real-time Reaction Monitoring and Structural Probing

Advancements in spectroscopic techniques offer exciting possibilities for the in-depth characterization of this compound and its synthetic processes. Real-time reaction monitoring using in-situ and operando spectroscopy is a key emerging trend. These techniques allow for the continuous collection of spectroscopic data from a chemical reaction as it happens, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

For the synthesis of this compound, techniques such as operando Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy could be employed to track the consumption of reactants and the formation of the product in real-time. This would enable the precise optimization of reaction conditions to maximize yield and minimize impurities.

For detailed structural probing, advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure. In the solid state, solid-state NMR and X-ray crystallography are powerful tools for elucidating the packing of molecules in the crystal lattice and understanding intermolecular interactions.

The following table summarizes advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Application | Information Gained |

| Operando FTIR/Raman Spectroscopy | Real-time monitoring of synthesis. | Reaction kinetics, mechanistic insights, detection of intermediates. |

| In-situ UV-Vis Spectroscopy | Monitoring electronic changes during reactions or in response to stimuli. | Changes in conjugation, reaction progress. |

| Two-Dimensional NMR | Detailed structural elucidation in solution. | Unambiguous assignment of 1H and 13C signals, connectivity of atoms. |

| Solid-State NMR | Structural analysis in the solid state. | Information on molecular packing and polymorphism. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Precise bond lengths, bond angles, and intermolecular interactions. |

Integration of Computational and Experimental Approaches for Rational Design and Property Prediction

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of new materials with tailored properties. For this compound, computational chemistry can be a powerful tool to predict its electronic, optical, and chemical properties, thereby guiding experimental efforts towards promising applications.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. dntb.gov.uachemrxiv.orgscienceopen.comtandfonline.com DFT calculations can be used to predict the HOMO-LUMO gap, which is crucial for understanding the electronic and optical properties of the molecule and its potential use in organic electronics. Furthermore, computational studies can elucidate the reactivity of the molecule, predicting sites for electrophilic or nucleophilic attack and guiding the design of new derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their observed activities, for instance, in biological systems or as functional materials. nih.gov This approach can accelerate the discovery of new compounds with enhanced performance. The integration of these computational predictions with experimental validation will be key to the efficient development of new materials based on this thiophene scaffold. orientjchem.orgrsc.orgnih.gov

The table below highlights the integration of computational and experimental approaches.

| Approach | Methodology | Outcome |

| Rational Design | DFT calculations to predict electronic and optical properties. researchgate.net | Guidance for the synthesis of derivatives with tailored HOMO/LUMO levels for specific applications. |

| Property Prediction | QSAR modeling to correlate structure with activity. nih.gov | Prediction of the biological or material properties of new derivatives. |

| Mechanism Elucidation | Computational modeling of reaction pathways. | Understanding of reaction mechanisms and optimization of synthetic conditions. |

| Spectroscopic Correlation | DFT calculations to simulate vibrational and NMR spectra. | Aiding in the interpretation of experimental spectroscopic data. |

Exploration of New Application Domains, including Catalysis and Chemical Sensing

The unique electronic and structural characteristics of this compound make it an attractive candidate for exploration in new application domains, particularly in catalysis and chemical sensing. The presence of multiple nitrogen and sulfur atoms provides potential coordination sites for metal ions, suggesting its use as a ligand in coordination chemistry and catalysis. nih.govmdpi.commdpi.comnih.govresearchgate.net

In the field of catalysis, metal complexes of this compound could be investigated as catalysts for a variety of organic transformations. The thiophene ring and its substituents can be tuned to modulate the electronic properties of the metal center, potentially leading to highly active and selective catalysts. acs.orgacs.org For example, thiophene-based frameworks have shown promise as heterogeneous photocatalysts for the oxidative coupling of amines. mdpi.com

In the area of chemical sensing, the electron-rich nature of the diamino-substituted thiophene ring, combined with the electron-withdrawing cyano groups, could lead to interesting photophysical properties. Thiophene derivatives have been extensively studied as fluorescent and colorimetric chemosensors for the detection of various ions and molecules. nih.govmdpi.comresearchgate.netnih.gov The functional groups on this compound could interact selectively with specific analytes, leading to a detectable change in its absorption or emission spectrum. The development of sensors based on this compound could have applications in environmental monitoring, medical diagnostics, and industrial process control.

The table below summarizes potential new application domains.

| Application Domain | Principle | Potential Use |

| Catalysis | As a ligand for transition metal catalysts. | Homogeneous or heterogeneous catalysis for organic synthesis. |

| Chemical Sensing | Changes in optical or electronic properties upon analyte binding. | Fluorescent or colorimetric sensors for metal ions, anions, or small molecules. |

| Organic Electronics | As a building block for conjugated polymers or small molecules. | Active layers in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). |

| Coordination Polymers | As a linker in the formation of metal-organic frameworks (MOFs). | Gas storage, separation, and catalysis. |

Q & A

Q. Table 1: Key Structural Parameters (from )

| Parameter | Value |

|---|---|

| Crystallographic System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C≡N) | 1.15 Å |

| Dihedral Angle (S-C-C) | 112.3° |

Advanced: How does thermal degradation behavior vary under inert (He) vs. oxidative (air) atmospheres?

Answer:

Methodology : Perform thermogravimetric analysis (TGA) coupled with evolved gas analysis-mass spectrometry (EGA-MS) :

- Under He : Degradation occurs in 5 steps:

- Loss of adsorbed H₂O (50–120°C).

- NH₂ group elimination (200–250°C).

- Simultaneous release of HCl/Cl₂ and CO (300–400°C).

- C≡N breakdown (>400°C).

- Under Air : 3-step degradation due to accelerated oxidation:

- Combined NH₂ and CO loss (200–300°C).

- Thiophene ring fragmentation (300–450°C).

- Residual carbon oxidation (>450°C).

Q. Table 2: Thermal Decomposition Comparison

| Atmosphere | Steps | Major Evolved Gases (EGA-MS) | Final Residue |

|---|---|---|---|

| He | 5 | NH₃, HCl, (CN)₂, CO | Metallic/C |

| Air | 3 | CO₂, NOₓ, SO₂ | Metal oxides |

Advanced: How is this compound utilized in coordination chemistry?

Answer:

The ligand forms 1-D coordination polymers with transition metals (e.g., Cu²⁺, Ni²⁺) :

Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C.

Characterization :

- AAS : Confirm metal stoichiometry.

- FTIR : Shift in C≡N stretching (2200 → 2150 cm⁻¹) indicates metal binding.

- XRD : Assess polymer chain geometry (e.g., zigzag vs. linear).

Advanced: How should researchers address contradictions in thermal decomposition data?

Answer:

Contradictions (e.g., overlapping degradation steps, simultaneous gas evolution) require:

Multi-technique validation : Cross-check TGA with DSC (phase transitions) and EGA-MS (gas identity) .

Kinetic modeling : Apply Flynn-Wall-Ozawa isoconversional method to distinguish competing reactions.

Controlled atmosphere studies : Compare He (pyrolysis) vs. air (oxidative) to isolate mechanistic pathways .

Basic: What are the key physicochemical properties, and how are they determined experimentally?

Answer:

While direct data for this compound is limited, analogs (e.g., 2,5-Dibromo-3,4-thiophenedicarbonitrile ) suggest:

- Melting Point : Determine via DSC (194–195°C for dibromo analog).

- Density : Use pycnometry (predicted: ~1.8–2.0 g/cm³).

- Solubility : Test in DMSO > DMF > MeOH (polar aprotic solvents).

Note : Predicted values (e.g., via DFT calculations) should be validated experimentally.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。